- Cobalt-Catalyzed Formation of Grignard Reagents via C-O or C-S Bond Activation, Journal of Organic Chemistry, 2022, 87(13), 8380-8389
Cas no 912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
912844-88-3 structure
Product Name:2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:912844-88-3
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD18452169
CID:1040393
PubChem ID:17942655
Update Time:2025-09-26
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Biphenylboronic acid pinacol ester
- 4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl
- biphenyl-3-boronic acid pinacol ester
- 2-(BIPHENYL-3-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- UUMDSELMDKINPL-UHFFFAOYSA-N
- 5267AC
- BC001259
- SY108398
- AX8236455
- ST24039807
- MF
- 2-[1,1′-Biphenyl]-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 1,1′-Biphenyl-3-ylboronic acid pinacol ester
- MFCD18452169
- C18H21BO2
- SCHEMBL3362199
- [1,1'-BIPHENYL]-3-YLBORONIC ACID PINACOL ESTER
- 2-{[1,1'-BIPHENYL]-3-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- Z2044738566
- AKOS016005606
- 3-Biphenylboronic acid, pinacol ester
- 2-([1,1\\'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- B6023
- 912844-88-3
- CS-B1262
- DS-18318
- DB-104280
- DTXSID20591682
- EN300-1706463
-
- MDL: MFCD18452169
- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
- Chiave InChI: UUMDSELMDKINPL-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C(C2C=CC=CC=2)C=CC=1
Proprietà calcolate
- Massa esatta: 280.16300
- Massa monoisotopica: 280.1634601g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5
Proprietà sperimentali
- Punto di fusione: 80.0 to 84.0 deg-C
- Punto di ebollizione: 412.7±24.0℃ at 760 mmHg
- PSA: 18.46000
- LogP: 3.65280
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228812-1g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 1g |
£13.00 | 2022-02-28 | |
| Fluorochem | 228812-5g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 5g |
£39.00 | 2022-02-28 | |
| Fluorochem | 228812-10g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 10g |
£67.00 | 2022-02-28 | |
| Fluorochem | 228812-250g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 95% | 250g |
£1146.00 | 2022-02-28 | |
| TRC | B705223-10mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705223-50mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B705223-100mg |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
| ChemScence | CS-B1262-10g |
1,3,2-Dioxaborolane,2-[1,1'-biphenyl]-3-yl-4,4,5,5-tetramethyl- |
912844-88-3 | ≥98.0% | 10g |
$71.0 | 2022-04-26 | |
| ChemScence | CS-B1262-25g |
1,3,2-Dioxaborolane,2-[1,1'-biphenyl]-3-yl-4,4,5,5-tetramethyl- |
912844-88-3 | ≥98.0% | 25g |
$163.0 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B679R-1g |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
912844-88-3 | 98% | 1g |
¥61.0 | 2022-09-28 |
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 24 h, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, 80 °C
Riferimento
- LiHMDS-Promoted Palladium or Iron-Catalyzed ipso-Defluoroborylation of Aryl Fluorides, Organic Letters, 2018, 20(18), 5564-5568
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 1-Hydroxypyrene Solvents: Tetrahydrofuran ; 18 h, 35 °C
Riferimento
- Bifunctional 1-Hydroxypyrene Photocatalyst for Hydrodesulfurization via Reductive C(Aryl)-S Bond Cleavage, Organic Letters, 2023, 25(18), 3293-3297
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium fluoride , Proton sponge Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Toluene ; 24 h, 140 °C
Riferimento
- Rh-Catalyzed Direct Decarbonylative Borylation of Carboxylic Acids, Chemistry - A European Journal, 2023, 29(29),
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 21 h, 110 °C
Riferimento
- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 16 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide, ACS Catalysis, 2017, 7(5), 3199-3203
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(trimethylphosphine)rhodium ; 12 h
1.2 Reagents: Oxygen ; 5 min
1.2 Reagents: Oxygen ; 5 min
Riferimento
- Efficient Rh-catalyzed C-H borylation of arene derivatives under photochemical conditions, Organic & Biomolecular Chemistry, 2015, 13(41), 10336-10340
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… ; 24 h, 100 °C
Riferimento
- Nickel-Catalyzed C(sp2)-H Borylation of Arenes, Organometallics, 2019, 38(17), 3286-3293
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Diethyl ether ; overnight, rt
Riferimento
- Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide, Organic Letters, 2015, 17(12), 3086-3089
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Riferimento
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Riferimento
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
Riferimento
- Copper-Catalyzed ipso-Borylation of Fluoroarenes, ACS Catalysis, 2017, 7(7), 4535-4541
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine ; 3 h
Riferimento
- Electromagnetic Mill Promoted Mechanochemical Solvent-Free Palladium-Catalyzed Borylation of Aryl Bromides, Organic Letters, 2022, 24(36), 6604-6608
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, reflux
Riferimento
- Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes, ACS Catalysis, 2021, 11(10), 5968-5973
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: 2411767-15-0 ; 20 h, 120 °C
Riferimento
- Undirected ortho-selectivity in C-H borylation of arenes catalyzed by NHC platinum(0) complexes, Mendeleev Communications, 2020, 30(5), 569-571
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Pyridine , Tetrabutylammonium acetate , 2,8-Dichloroindolo[2,1-b]quinazoline-6,12-dione Solvents: Acetone , Acetonitrile ; 6 h, 35 - 40 °C
Riferimento
- Organic charge-transfer complex induces chemoselective decarboxylation to aryl radicals for general functionalization, Chem, 2023, 9(10), 2997-3012
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
Riferimento
- Nickel-catalyzed decarbonylative borylation of aroyl fluorides, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
Riferimento
- Fluorine-programmed nanozipping to tailored nanographenes on rutile TiO2 surfaces, Science (Washington, 2019, 363(6422), 57-60
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 36 h, 170 °C
Riferimento
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates, Chemistry - A European Journal, 2016, 22(47), 16787-16790
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dimethyl carbonate ; 24 h, 35 °C
Riferimento
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Riferimento
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503
Metodo di produzione 22
Condizioni di reazione
1.1 Catalysts: 2756816-84-7 ; 72 h, 110 °C
Riferimento
- Rhodium Indenyl NHC and Fluorenyl-Tethered NHC Half-Sandwich Complexes: Synthesis, Structures and Applications in the Catalytic C-H Borylation of Arenes and Alkanes, Chemistry - A European Journal, 2021, 27(71), 17824-17833
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Carbamic acid, diethyl-, [1,1'-biphenyl]-3-yl ester
- 4,4,5,5-Tetramethyl-2-[4-(methylthio)[1,1′-biphenyl]-3-yl]-1,3,2-dioxaborolane
- 3-Methoxybiphenyl
- 3-Phenylphenol
- 3-Aminobiphenyl
- 2-Bromo-1,1'-biphenyl
- 3-Chlorobiphenyl
- [1,1'-Biphenyl]-3-carbonyl fluoride
- Phenyl [1,1'-biphenyl]-3-carboxylate
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Bromobiphenyl
- 3-Biphenylboronic acid
- 1,1'-biphenyl-3-carboxylic acid
- 3-Methyl-1,1'biphenyl
- 3-Fluorobiphenyl
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A860544
Stato delle scorte:in Stock
Quantità:5.0g/10.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:24
Prezzo ($):192.0/319.0
Email:sales@amadischem.com
2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
912844-88-3 (2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Prodotti correlati
- 1017967-97-3(2,2'-(5'-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane))
- 1080632-76-3(2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 1036378-83-2(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-)
- 1381960-58-2(4,4,5,5-Tetramethyl-2-4-(4-methylphenyl)phenyl-1,3,2-dioxaborolane)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 1115023-84-1(2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1923743-78-5(4,4,5,5-tetramethyl-2-{5-methyl-1,1'-biphenyl-3-yl}-1,3,2-dioxaborolane)
- 1115639-92-3(4,4,5,5-Tetramethyl-2-(3-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane)
- 1263272-83-8(4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:912844-88-3)2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Purezza:99%/99%
Quantità:5.0g/10.0g
Prezzo ($):192.0/319.0